molecular formula C10H10N4O2 B2444126 methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate CAS No. 866009-51-0

methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2444126
CAS No.: 866009-51-0
M. Wt: 218.216
InChI Key: BNZXUAHFGSGSED-UHFFFAOYSA-N
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Description

“Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound likely containing a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Synthesis and Pharmacological Study

The compound 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, related to methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate, has been synthesized and evaluated for antimicrobial and antitubercular activities, showing potential in these areas (Dave et al., 2007).

Anticancer Potential

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, chemically related to the compound of interest, have demonstrated significant anticancer activity and inhibited tubulin polymerization, suggesting a role in cancer therapy (Kamal et al., 2014).

Antimicrobial Activity

New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have shown in vitro antimicrobial activity, indicating a possible use in combating microbial infections (Patel & Shaikh, 2010).

Synthesis Techniques

Research on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a structurally related compound, highlights safe and economical methods for creating intermediates in novel anti-infective agents (Mulder et al., 2013).

Triazole Derivatives as Antimicrobial Agents

Triazole and triazolothiadiazine derivatives have been synthesized and identified as potential antimicrobial agents, emphasizing the utility of triazole compounds in medicinal chemistry (Kaplancikli et al., 2008).

Cholinesterase Inhibitors

1,2,4-triazole and triazolothiadiazines derivatives, related to the compound of interest, have been synthesized as cholinesterase inhibitors, indicating a potential application in neurodegenerative disorders (Mohsen, 2012).

Antinociceptive Activity

Methyl nicotinate, closely related to the compound , has shown effective peripheral and central antinociceptive activity, suggesting its use in pain management (Erharuyi et al., 2015).

Properties

IUPAC Name

methyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-12-6-14(13-7)9-4-3-8(5-11-9)10(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZXUAHFGSGSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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